N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide
Description
N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring substituted with a cyclohexenyl group, a hydroxyl group, and a trifluoromethyl group
Properties
IUPAC Name |
N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F3N2O2/c14-13(15,16)12(20)6-8-18(9-7-12)11(19)17-10-4-2-1-3-5-10/h1-2,10,20H,3-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBVWWFZGHQNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)N2CCC(CC2)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide typically involves the reaction of cyclohexenone with piperidine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a dehydration step to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar reaction conditions as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the double bond in the cyclohexenyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated cyclohexyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the trifluoromethyl group play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone derivatives: Compounds like 2-cyclohexen-1-one and its substituted derivatives share structural similarities.
Piperidine derivatives: Other piperidine-based compounds with various substituents on the ring.
Uniqueness
N-cyclohex-3-en-1-yl-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development and other applications .
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